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Methyl 4-ethyl-3-methylbenzoate

Cat. No.: B13574671
M. Wt: 178.23 g/mol
InChI Key: USLAAUQHVKQOHU-UHFFFAOYSA-N
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Description

Contextual Significance of Benzene (B151609) Carboxylate Esters in Advanced Organic Synthesis

Benzene carboxylate esters, commonly known as benzoates, represent a pivotal class of organic compounds characterized by a carboxylate group attached to a benzene ring. libretexts.org Their significance in advanced organic synthesis is multifaceted. These esters are not only valuable end-products but also serve as versatile intermediates in the construction of more complex molecular architectures.

The ester functional group is a cornerstone in organic synthesis, and its presence on an aromatic ring offers a unique combination of stability and reactivity. Benzoate (B1203000) esters are synthetically accessible through various methods, most notably the Fischer esterification of benzoic acids with alcohols, which is an acid-catalyzed nucleophilic acyl substitution. libretexts.orgopenstax.org This reaction is reversible, allowing for controlled synthesis and hydrolysis. libretexts.orgopenstax.org Other synthetic routes include the reaction of a carboxylate anion with a primary alkyl halide or the treatment of acid chlorides with an alcohol. openstax.org

In contemporary research, benzene carboxylate esters are employed in a wide array of applications. They are integral to the flavor and fragrance industry due to their often pleasant and fruity odors. ontosight.ai Furthermore, they are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. ontosight.ai The reactivity of the benzene ring and the ester group can be selectively manipulated, allowing for diverse chemical transformations. For instance, electrophilic substitution reactions can modify the aromatic ring, while nucleophilic attack on the carbonyl carbon of the ester enables transformations into other functional groups. wikipedia.org The development of novel catalytic systems, such as those involving nickel, has further expanded the synthetic utility of these compounds, enabling reactions like carboxylation under mild conditions. organic-chemistry.org

Overview of Methyl 4-ethyl-3-methylbenzoate's Structural Archetype

This compound is a specific substituted benzene carboxylate ester. Its structural archetype is defined by a central benzene ring to which four distinct groups are attached:

A methyl ester group (-COOCH₃) at position 1.

A methyl group (-CH₃) at position 3.

An ethyl group (-CH₂CH₃) at position 4.

This arrangement of substituents on the benzene ring results in a unique electronic and steric environment that dictates the molecule's chemical and physical properties. The presence of alkyl groups (methyl and ethyl) at the meta and para positions relative to the methyl ester group influences the electron density of the aromatic ring and can affect the reactivity of both the ring and the ester functionality.

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogues like Methyl 4-ethylbenzoate (B1233868).

Interactive Data Table: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Basis for Prediction
Molecular FormulaC₁₁H₁₄O₂Based on structure
Molecular Weight178.23 g/mol Calculated from formula
Boiling Point~230-240 °CInferred from similar structures like Methyl 4-ethylbenzoate chemsrc.com
Density~1.02 g/cm³Inferred from similar structures like Methyl 4-ethylbenzoate chemsrc.com
LogP~2.5Estimated based on structure
AppearanceColorless liquidTypical for simple benzoate esters wikipedia.org

Delimitation of Research Focus and Objectives for this compound Studies

The research focus for a compound like this compound is typically delineated by several key objectives within organic chemistry:

Development of Novel Synthetic Methodologies: A primary research goal would be to devise efficient and high-yielding synthetic routes to this compound. This could involve optimizing classical esterification methods or exploring modern cross-coupling reactions to construct the substituted benzene ring system. Research might focus on regioselective synthesis to ensure the correct placement of the ethyl and methyl groups.

Investigation of Reactivity and Mechanistic Pathways: A detailed study of the compound's chemical reactivity would be a central objective. This includes exploring its susceptibility to electrophilic aromatic substitution, nucleophilic acyl substitution, and reactions involving the alkyl side chains. Mechanistic studies, potentially using isotopic labeling, could elucidate the pathways of these transformations, providing valuable data for predictive chemical models.

Application as a Synthetic Intermediate: A significant area of research would be the exploration of this compound as a building block for more complex molecules. Its unique substitution pattern could make it a valuable precursor for the synthesis of targeted pharmaceutical agents, agrochemicals, or specialized polymers. The objective would be to demonstrate its utility in multi-step synthetic sequences.

Characterization of Physicochemical Properties: A thorough characterization of its physical and spectroscopic properties is a fundamental objective. This includes precise measurements of its melting point, boiling point, refractive index, and spectroscopic data (NMR, IR, Mass Spectrometry). This data is essential for its unambiguous identification and for understanding its behavior in various chemical environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B13574671 Methyl 4-ethyl-3-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 4-ethyl-3-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h5-7H,4H2,1-3H3

InChI Key

USLAAUQHVKQOHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)C

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 Ethyl 3 Methylbenzoate

Esterification Pathways for Methyl 4-ethyl-3-methylbenzoate Synthesis

The creation of the ester functional group in this compound can be achieved through several synthetic routes. These methods range from classical acid-catalyzed reactions to more modern biocatalytic approaches.

Classical Fischer Esterification and its Mechanistic Variants

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org In the context of this compound, this would involve the reaction of 4-ethyl-3-methylbenzoic acid with methanol (B129727).

The mechanism of Fischer esterification proceeds through several equilibrium steps. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgkhanacademy.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). organic-chemistry.org The subsequent formation of a tetrahedral intermediate is followed by proton transfer and the elimination of a water molecule to yield the final ester product. wikipedia.orgorganic-chemistry.org

To drive the equilibrium towards the product side, an excess of one of the reactants, usually the alcohol, is employed, or the water byproduct is removed from the reaction mixture, for instance, by azeotropic distillation. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Fischer Esterification for Benzoate (B1203000) Synthesis

Carboxylic AcidAlcoholCatalystProductReference
Benzoic AcidMethanolSulfuric AcidMethyl Benzoate patsnap.com
Acetic AcidEthanolAcid CatalystEthyl Acetate patsnap.com

Transesterification Processes involving this compound

Transesterification is another vital method for synthesizing esters, where an existing ester reacts with an alcohol to form a new ester. For the synthesis of this compound, a potential transesterification route could involve reacting an ester of 4-ethyl-3-methylbenzoic acid (e.g., ethyl 4-ethyl-3-methylbenzoate) with methanol in the presence of a catalyst.

This process is also an equilibrium reaction and can be catalyzed by either acids or bases. psu.edu In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen. scielo.br Base-catalyzed transesterification, on the other hand, proceeds through the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester.

The synthesis of various benzoic acid esters, such as benzyl (B1604629) and butyl benzoate, has been successfully achieved through the transesterification of crude methyl benzoate. acs.org Efficient catalysts for transesterification include titanates and potassium phosphate (B84403) (K2HPO4), which has been shown to be effective for producing methyl esters under mild conditions. acs.orgorganic-chemistry.org

Enzymatic and Biocatalytic Approaches to Benzoate Ester Formation

In recent years, enzymatic and biocatalytic methods have gained prominence as greener and more selective alternatives to traditional chemical synthesis. scielo.br Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions. scielo.brnih.gov

The enzymatic synthesis of benzoate esters, such as methyl benzoate and benzyl benzoate, has been demonstrated using various lipases, including those from Candida species. researchgate.netnih.govsci-hub.se These reactions are often carried out in organic solvents or solvent-free systems to shift the equilibrium towards ester formation. researchgate.netsci-hub.se The use of immobilized enzymes offers the advantage of easy separation and reuse of the biocatalyst. scielo.br

Factors such as the choice of enzyme, solvent, temperature, and substrate molar ratio can significantly influence the reaction's efficiency and yield. researchgate.netsci-hub.se For instance, the enzymatic synthesis of methyl benzoate has been optimized by studying the impact of various factors on the reaction kinetics. nih.gov While direct esterification of benzoic acid can be challenging due to its low solubility, using acyl donors like benzoic anhydride (B1165640) can be more effective. researchgate.netsci-hub.se

Table 2: Examples of Enzymatic Ester Synthesis

SubstratesEnzymeProductKey FindingReference
Benzoic Acid, MethanolCandida rugosa lipase (B570770)Methyl BenzoateFirst example of direct esterification of benzoic acid with good yields. nih.gov
Benzyl Alcohol, Benzoic AnhydrideImmobilized lipasesBenzyl BenzoateHigh conversions achieved in a solvent-free system. researchgate.netsci-hub.se
Racemic Menthol, Lauric AcidCandida rugosa lipaseMenthyl LaurateEfficient esterification in a deep eutectic solvent system. uminho.pt
Thymol (B1683141), Octanoic AcidCandida antarctica lipase BThymol OctanoateHigh conversion of thymol in a solvent-free system. mdpi.com

Regioselective Functionalization of the Aromatic Nucleus of this compound

The aromatic ring of this compound can be further modified through various reactions to introduce new functional groups at specific positions. This regioselective functionalization is crucial for synthesizing a diverse range of derivatives.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com The existing substituents on the benzene (B151609) ring, in this case, the ethyl, methyl, and methoxycarbonyl groups, direct the incoming electrophile to specific positions on the ring. The ester group (-COOCH3) is an electron-withdrawing group and a meta-director, while the alkyl groups (ethyl and methyl) are electron-donating and ortho-, para-directors. scribd.comyoutube.com

Nitration: The nitration of methyl benzoate, a similar compound, using a mixture of nitric acid and sulfuric acid, predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. scribd.comaiinmr.comrsc.orgumkc.edu The reaction proceeds via the formation of the nitronium ion (NO2+) as the electrophile. aiinmr.commnstate.edu For this compound, the directing effects of the substituents would need to be considered to predict the regioselectivity of nitration. The powerful deactivating effect of the ester group would likely direct the nitro group to one of the positions meta to it.

Halogenation: The halogenation of aromatic compounds can be achieved using halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). masterorganicchemistry.com The regioselectivity would again be governed by the directing effects of the existing substituents. For instance, the synthesis of ethyl 4-bromo-3-methylbenzoate has been reported. fishersci.cachemnet.com

Directed Ortho-Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.orgwikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgwikipedia.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. organic-chemistry.orgwikipedia.org

While the ester group itself is not a strong DMG, related functional groups like amides and carbamates are highly effective. organic-chemistry.org It is also possible to perform DoM on benzoic acids themselves, where the carboxylate acts as the directing group. organic-chemistry.org For this compound, a potential strategy could involve the conversion of the ester to a more effective DMG, followed by ortho-metalation and reaction with an electrophile. Alternatively, direct metalation at a position activated by the alkyl groups might be possible under specific conditions. The use of LDA (lithium diisopropylamide) has been shown to be effective for the directed ortho-metalation of neopentyl benzoates. acs.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) at Aryl Positions

The construction of the substituted aromatic core of this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful means to form carbon-carbon bonds, assembling the requisite 4-ethyl-3-methylphenyl moiety from simpler precursors.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orglibretexts.org For the synthesis of the target molecule's backbone, a plausible strategy involves the coupling of two key fragments. The catalytic cycle for this transformation generally involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid or ester (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

A potential synthetic route could involve the coupling of a boronic acid derivative with an appropriately substituted aryl halide, as outlined in the table below. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.orgmdpi.com

Heck Reaction: The Mizoroki-Heck reaction provides an alternative pathway, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org To construct the ethyl substituent, a Heck reaction could be employed to couple a vinyl source with a substituted aryl halide. The resulting styrenyl intermediate would then require a subsequent reduction step to saturate the double bond, yielding the ethyl group. The mechanism typically involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

The table below illustrates a conceptual pathway using a Heck reaction for the synthesis.

Table 1: Conceptual Transition Metal-Catalyzed Routes to a Precursor

Reaction TypeReactant 1Reactant 2Catalyst/ReagentsKey Intermediate
Suzuki-Miyaura CouplingMethyl 3-bromo-4-methylbenzoateEthylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)This compound
Heck ReactionMethyl 3-bromo-4-methylbenzoateEthylene (B1197577)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)Methyl 3-methyl-4-vinylbenzoate

Derivatization of the Ester and Alkyl Side Chains of this compound

Once synthesized, this compound serves as a scaffold for further functionalization. Specific modifications can be targeted at the ester group or the benzylic positions of the alkyl side chains.

Selective Reduction of the Carboxyl Group to Alcohol or Aldehyde Moieties

The methyl ester group can be selectively reduced to either a primary alcohol or an aldehyde, providing entry into a new class of derivatives. The choice of reducing agent is critical to control the extent of reduction and to avoid unwanted reactions at other sites on the molecule.

Powerful reducing agents like lithium aluminum hydride (LAH) will readily reduce the ester to the corresponding primary alcohol, (4-ethyl-3-methylphenyl)methanol. harvard.edu Milder reagents are required to stop the reduction at the aldehyde stage. The selective reduction of esters to aldehydes is a more delicate transformation, often requiring specialized reagents or controlled reaction conditions.

Chemoselective reduction of aldehydes and ketones in the presence of esters is a standard procedure using sodium borohydride (B1222165) (NaBH₄), which typically does not affect the ester group. iwu.edu However, to reduce the ester itself, more potent systems are necessary. For instance, using NaBH₄ in combination with catalysts like cerium(III) chloride can facilitate the reduction of methyl esters to alcohols. sci-hub.se

Table 2: Reagents for Selective Reduction of the Ester Group

Target Functional GroupReagentTypical ConditionsProduct
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup(4-ethyl-3-methylphenyl)methanol
Primary AlcoholSodium Borohydride (NaBH₄) / CeCl₃·7H₂OEthanol, ambient temperature(4-ethyl-3-methylphenyl)methanol
AldehydeDiisobutylaluminium Hydride (DIBAL-H)Anhydrous toluene (B28343) or hexane, low temperature (-78 °C)4-ethyl-3-methylbenzaldehyde

Remote Alkylation or Bromination of the Methyl and Ethyl Substituents

The term "remote" in this context typically refers to functionalization at the benzylic positions of the alkyl side chains. These positions are activated for radical reactions due to the resonance stabilization of the resulting benzylic radical by the aromatic ring.

Benzylic Bromination: Free radical bromination is a highly effective method for selectively introducing a bromine atom at the benzylic position. The reaction is commonly carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. khanacademy.org Applying this to this compound would preferentially occur at the benzylic position of the ethyl group (-CH₂CH₃) over the methyl group (-CH₃) due to the formation of a more stable secondary radical compared to a primary radical. This would yield methyl 4-(1-bromoethyl)-3-methylbenzoate.

Benzylic Alkylation: While direct Friedel-Crafts alkylation introduces alkyl groups to the benzene ring itself, chemguide.co.uklibretexts.org alkylation at the benzylic position requires a different approach. One common strategy involves first performing a benzylic halogenation, as described above. The resulting benzylic bromide is an excellent electrophile for subsequent nucleophilic substitution reactions. For instance, it can be reacted with organometallic reagents like organocuprates (Gilman reagents) to form a new carbon-carbon bond at the benzylic position.

Table 3: Reagents for Remote Functionalization

TransformationPositionReagentsProduct Example
BrominationBenzylic C-H of ethyl groupN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Methyl 4-(1-bromoethyl)-3-methylbenzoate
Alkylation (via bromide)Benzylic position1. NBS; 2. Organocuprate (e.g., (CH₃)₂CuLi)Methyl 4-(1-methylethyl)-3-methylbenzoate

Hydrolysis and Saponification of the Methyl Ester

The ester functionality can be readily converted to the corresponding carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base.

Saponification (Base-Catalyzed Hydrolysis): This is the most common method for ester hydrolysis. It involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. youtube.com The reaction is effectively irreversible as the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol by-product. Acidification in a separate workup step is required to protonate the carboxylate and isolate the neutral carboxylic acid, 4-ethyl-3-methylbenzoic acid. youtube.com

Acid-Catalyzed Hydrolysis: Esters can also be hydrolyzed by heating with a dilute strong acid, such as sulfuric acid (H₂SO₄), in an excess of water. quora.com This reaction is an equilibrium process, and the use of a large volume of water helps to drive the reaction toward the products.

Studies on methyl benzoates have demonstrated that these hydrolysis reactions can be performed efficiently. psu.edursc.org

Table 4: Conditions for Hydrolysis of the Methyl Ester

ReactionReagentsKey FeaturesFinal Product
SaponificationNaOH(aq) or KOH(aq), HeatIrreversible; requires final acidification step4-ethyl-3-methylbenzoic acid
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.), HeatReversible equilibrium process4-ethyl-3-methylbenzoic acid

Development of Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic chemistry, the development of environmentally benign methods for the synthesis of this compound is of significant interest. Green chemistry principles focus on minimizing waste, using less hazardous chemicals, employing renewable feedstocks, and improving energy efficiency. nih.gov

Alternative Solvents and Catalysts: Traditional esterification and coupling reactions often use volatile and hazardous organic solvents. Green alternatives include performing reactions in water, ionic liquids, or under solvent-free conditions. nih.govevergreensinochem.com For instance, the hydrolysis of methyl benzoates has been successfully demonstrated using high-temperature water, which acts as both the solvent and a catalyst, eliminating the need for strong acids or bases. psu.edursc.org The use of solid acid catalysts or phase transfer catalysis can also offer greener alternatives to classical esterification procedures. nih.gov

Biocatalysis: The use of enzymes, particularly lipases, offers a highly selective and environmentally friendly route for ester synthesis and hydrolysis. nih.gov Lipase-catalyzed esterification can be performed under mild conditions, often in non-conventional media, to produce aromatic esters with high efficiency. This approach avoids harsh reagents and high temperatures, aligning perfectly with green chemistry goals.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This increased energy efficiency can be applied to various steps in the synthesis of this compound, from coupling reactions to esterifications.

Table 5: Green Chemistry Strategies for Synthesis and Derivatization

Green ApproachApplication AreaExampleBenefit
BiocatalysisEsterificationLipase-catalyzed reaction of 4-ethyl-3-methylbenzoic acid with methanolMild conditions, high selectivity, avoids hazardous catalysts. nih.gov
Alternative SolventsHydrolysisUsing high-temperature water (200-300 °C)Eliminates need for strong acid/base catalysts and organic solvents. rsc.org
Energy EfficiencyCoupling/EsterificationMicrowave-assisted synthesisReduced reaction times, improved energy efficiency. nih.gov
Atom EconomyCoupling ReactionsCross-Dehydrogenative Coupling (CDC)Maximizes the incorporation of reactant atoms into the final product, reducing waste. labmanager.com

Elucidation of Molecular Structure and Conformational Dynamics of Methyl 4 Ethyl 3 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For methyl 4-ethyl-3-methylbenzoate, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR techniques, would provide a complete assignment of all proton and carbon signals and shed light on the molecule's conformational preferences.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and ethyl substituents, as well as the methoxy (B1213986) group of the ester. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Based on the analysis of related compounds such as methyl 4-methylbenzoate and ethyl 3-methylbenzoate, the following proton chemical shifts can be predicted:

Aromatic Protons: The three protons on the benzene ring are expected to appear in the region of δ 7.0-8.0 ppm. The proton at position 2, being ortho to the electron-withdrawing carboxyl group, would be the most deshielded. The protons at positions 5 and 6 would show a more complex splitting pattern due to their coupling with each other and with the adjacent ethyl group.

Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to resonate as a quartet around δ 2.7 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethyl group would appear as a triplet around δ 1.2 ppm.

Methyl Group Proton: The proton of the methyl group at position 3 is predicted to be a singlet around δ 2.4 ppm.

Methoxy Protons: The protons of the methyl ester group (-OCH₃) will appear as a sharp singlet around δ 3.9 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms of this compound are as follows:

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most deshielded signal, appearing around δ 167 ppm.

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 125-145 ppm. The carbon atom attached to the carboxyl group (C1) and the carbons bearing the ethyl (C4) and methyl (C3) groups will have distinct chemical shifts due to substituent effects.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected around δ 28 ppm, while the methyl carbon (-CH₃) will be around δ 15 ppm.

Methyl Group Carbon: The carbon of the methyl group at position 3 is predicted to be around δ 21 ppm.

Methoxy Carbon: The methoxy carbon (-OCH₃) will appear around δ 52 ppm.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-2~7.8d
H-5~7.3d
H-6~7.2s
-OCH₃~3.9s
-CH₂CH₃~2.7q
-CH₃ (on ring)~2.4s
-CH₂CH₃~1.2t

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~167
C-4~144
C-3~137
C-1~130
C-2~129
C-5~128
C-6~127
-OCH₃~52
-CH₂CH₃~28
-CH₃ (on ring)~21
-CH₂CH₃~15

To confirm the assignments from one-dimensional NMR and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling relationships between protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would definitively link the proton and carbon assignments for the methyl, ethyl, and methoxy groups, as well as for the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern on the aromatic ring. For example, correlations would be expected from the H-2 proton to the carbonyl carbon and C-3. The protons of the methyl group at C-3 would show correlations to C-2, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the ester group relative to the aromatic ring. For example, a NOE between the methoxy protons and the H-2 proton would suggest a conformation where the methoxy group is oriented towards this proton.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.

The substituents on the benzene ring, particularly the ester group, can exhibit restricted rotation, leading to the existence of different conformers at room temperature. Variable temperature (VT) NMR studies can provide valuable insights into these dynamic processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the C-C bond connecting the ester group to the aromatic ring may become slow on the NMR timescale, potentially leading to the observation of separate signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal.

Analysis of the line shapes at different temperatures allows for the determination of the activation energy (ΔG‡) for the rotational barrier. For substituted methyl benzoates, these barriers are typically in the range of 5-10 kcal/mol. The relative populations of the different conformers can also be determined from the integrated intensities of their respective signals at low temperatures, providing information about their relative thermodynamic stabilities.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups.

C=O Stretching: A strong absorption band due to the carbonyl (C=O) stretching of the ester group is expected in the IR spectrum in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the ring substituents.

C-O Stretching: The C-O stretching vibrations of the ester group would give rise to two bands, one for the C(=O)-O bond and another for the O-CH₃ bond, typically in the range of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Aromatic C-H Stretching: The stretching vibrations of the aromatic C-H bonds would appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and ethyl groups would be observed in the region of 2850-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be observed in the fingerprint region (below 1000 cm⁻¹), and their positions can be indicative of the substitution pattern.

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium
C=O Stretch (Ester)1730-1715Strong
Aromatic C=C Stretch1610-1580, 1500-1400Medium-Weak
C-H Bend (Aliphatic)1470-1450Medium
C-O Stretch (Ester)1300-1200Strong
Aromatic C-H Out-of-Plane Bend900-675Strong

The precise frequencies and shapes of the vibrational bands can be sensitive to the molecule's conformation and any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that may be present in the condensed phase.

For example, the frequency of the C=O stretching vibration can shift depending on the conformation of the ester group relative to the aromatic ring. A planar conformation, where the carbonyl group is coplanar with the benzene ring, allows for better conjugation, which can lower the C=O stretching frequency. Non-planar conformations would result in a higher stretching frequency.

By comparing the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to assign the observed bands to specific vibrational modes and to predict the most stable conformation of the molecule. Theoretical calculations can also help to understand how intermolecular interactions might affect the vibrational spectrum. For instance, in the solid state or in concentrated solutions, intermolecular dipole-dipole interactions between the ester groups could lead to shifts in the C=O and C-O stretching frequencies compared to the gas phase or dilute solutions.

Advanced Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pathway Delineation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. High-resolution and tandem mass spectrometry techniques offer profound insights into the elemental composition and fragmentation behavior of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, with the chemical formula C₁₁H₁₄O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from other isobaric compounds.

Table 1: Theoretical Isotopic Composition of this compound (C₁₁H₁₄O₂)

Isotope Abundance (%)
¹²C₁₁¹H₁₄¹⁶O₂ 100.00
¹³C¹²C₁₀¹H₁₄¹⁶O₂ 12.16
¹²C₁₁¹H₁₃²H¹⁶O₂ 0.21
¹²C₁₁¹H₁₄¹⁷O¹⁶O 0.08

This table presents the expected relative abundances of the most common isotopologues of this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions. In an MS/MS experiment, the molecular ion of this compound (m/z = 178.10) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity. Key fragmentation pathways for this compound would likely involve the cleavage of the ester group and the ethyl side chain.

Expected Fragmentation Pathways:

Loss of the methoxy group (-OCH₃): This would result in the formation of a benzoyl cation at m/z 147. This fragmentation is common for methyl esters.

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the ethyl group via a McLafferty-type rearrangement or other mechanisms could lead to a fragment ion.

Decarboxylation: Loss of the entire methyl ester group could also be a possible fragmentation pathway.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
178.10 147.08 OCH₃
178.10 149.09 C₂H₅

This table outlines the plausible fragmentation patterns that would be observed in a tandem mass spectrometry experiment, aiding in the structural confirmation of the molecule.

X-ray Crystallography and Solid-State Structural Investigations of this compound and its Co-crystals

While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography reveals the precise arrangement of atoms in the solid state. This technique allows for the unambiguous determination of molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal lattice.

Table 3: Hypothetical Bond Lengths and Angles for this compound based on X-ray Crystallography Data

Bond/Angle Expected Value
C-C (aromatic) ~1.39 Å
C-O (ester) ~1.36 Å
C=O (ester) ~1.21 Å
C-C-C (in ring) ~120°

This table provides representative, hypothetical values for key geometric parameters that would be determined through X-ray crystallographic analysis. Actual values would be determined experimentally.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Ethyl 3 Methylbenzoate

Kinetics and Thermodynamics of Ester Hydrolysis and Transesterification Reactions

The ester functional group is a primary site of reactivity in Methyl 4-ethyl-3-methylbenzoate. Its reactions are typically characterized by nucleophilic acyl substitution.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves the initial protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which activates the carbonyl carbon towards attack by a weak nucleophile, water. uomustansiriyah.edu.iq The reaction equilibrium can be shifted toward the products by using a large excess of water. quora.comtcu.edu For this compound, this would yield 4-ethyl-3-methylbenzoic acid and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction in which a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. study.com Subsequent elimination of the methoxide ion (⁻OCH₃) yields the carboxylic acid, which is then deprotonated by the strongly basic methoxide to form a carboxylate salt. study.com The final product is the sodium salt of 4-ethyl-3-methylbenzoic acid. The rate of alkaline hydrolysis for substituted methyl benzoates has been shown to be influenced by the solvent system. zenodo.org

Reaction Conditions Products Key Features
Acid-Catalyzed HydrolysisDilute Acid (e.g., H₂SO₄), Heat4-ethyl-3-methylbenzoic acid, MethanolReversible; Equilibrium driven
Base-Catalyzed HydrolysisAqueous Base (e.g., NaOH), HeatSodium 4-ethyl-3-methylbenzoate, MethanolIrreversible; Proceeds to completion

Transesterification:

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with ethanol would produce Ethyl 4-ethyl-3-methylbenzoate and methanol. To achieve a high yield, the equilibrium is often shifted by using a large excess of the reactant alcohol or by removing the alcohol product as it forms. libretexts.org

Studies on the transesterification of methyl benzoate (B1203000) with 1-propanol have been optimized using catalysts like maghemite-ZnO. researchgate.net

Parameter Optimized Condition for Methyl Benzoate Transesterification researchgate.net
SubstrateMethyl Benzoate
Reactant1-Propanol
CatalystMaghemite-ZnO
Temperature150 °C
Time12 hours
Conversion95%

Aminolysis and Transamidation Reactions with Nitrogen Nucleophiles

Aminolysis:

Esters can react with ammonia or primary/secondary amines to form amides. This process, known as aminolysis, involves the nucleophilic attack of the amine on the ester's carbonyl carbon. The reaction is generally slower than base-catalyzed hydrolysis because amines are weaker nucleophiles than hydroxide ions. The reaction of methyl benzoate with amines like benzylamine and pyrrolidine can be catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). scielo.brresearchgate.net Computational studies on the aminolysis of methyl benzoate with ammonia show that the reaction can proceed through either a concerted or a stepwise mechanism, with similar activation energies. nih.gov

Amine Catalyst Reaction Time (h) Yield of Amide (%)
BenzylamineNone7242
BenzylamineDBU (20 mol%)4851
PyrrolidineNone7252
PyrrolidineDBU (20 mol%)4860
Aniline (B41778)DBU (20 mol%)48Traces
(Data based on the aminolysis of methyl benzoate) scielo.br

Transamidation: Transamidation involves the reaction of an amide with an amine, where the amine groups are exchanged. While this is a reaction of amides rather than esters, it is a related transformation within the scope of nitrogen nucleophiles. This compound itself does not undergo transamidation, but the amide product derived from its aminolysis could.

Detailed Mechanistic Studies of Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS):

The benzene ring of this compound can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the substituents already present on the ring. wikipedia.org

Mechanism: The general mechanism involves a two-step process:

Attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step. masterorganicchemistry.commsu.edu

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. This step is fast. masterorganicchemistry.com

Substituent Effects:

-COOCH₃ (Methoxycarbonyl group): This group is electron-withdrawing due to the electronegativity of the oxygen atoms and resonance. It deactivates the ring, making it less reactive towards electrophiles than benzene. study.com It is a meta-director. wikipedia.org

-CH₃ (Methyl group) and -CH₂CH₃ (Ethyl group): These alkyl groups are electron-donating through an inductive effect. They activate the ring, making it more reactive than benzene, and are ortho, para-directors. msu.edu

For this compound, the directing effects of the substituents are combined. The powerful activating and ortho, para-directing influence of the two alkyl groups will dominate over the deactivating, meta-directing ester group. The most likely positions for electrophilic attack would be ortho and para to the alkyl groups. Specifically, the C2 and C6 positions are the most activated and sterically accessible.

Nucleophilic Aromatic Substitution (SₙAr):

Nucleophilic aromatic substitution is generally not a feasible pathway for this compound. This reaction requires an aromatic ring that is highly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The subject molecule lacks the necessary strong deactivating groups and a suitable leaving group, making the ring nucleophilic rather than electrophilic. chemistrysteps.com

Reduction Chemistry of the Ester Group and Oxidation Chemistry of Alkyl Substituents

Reduction of the Ester Group:

The ester group of this compound can be reduced by various reagents.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org In this case, the product would be (4-ethyl-3-methylphenyl)methanol.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAH), typically at low temperatures (-78 °C). libretexts.org The product would be 4-ethyl-3-methylbenzaldehyde.

Hydrodeoxygenation: Catalytic methods can achieve complete removal of the ester oxygen atoms. The hydrodeoxygenation of methyl benzoate to toluene (B28343) has been demonstrated using iron-based nanoparticles as a catalyst under a hydrogen atmosphere. acs.orgacs.org Applying this to the target molecule would yield 1-ethyl-2,4-dimethylbenzene.

Reducing Agent Product
LiAlH₄(4-ethyl-3-methylphenyl)methanol
DIBAH (-78 °C)4-ethyl-3-methylbenzaldehyde
H₂ / Fe-based Catalyst1-ethyl-2,4-dimethylbenzene

Oxidation of Alkyl Substituents:

The ethyl and methyl groups attached to the benzene ring are susceptible to oxidation. The carbon atom directly attached to an aromatic ring is known as a benzylic carbon. If this carbon has at least one hydrogen atom, the entire alkyl side-chain can be oxidized to a carboxylic acid group by strong oxidizing agents like potassium permanganate (KMnO₄) or hot acidic dichromate. libretexts.orglibretexts.org

Oxidation of this compound with hot, alkaline KMnO₄ followed by acidification would convert both the ethyl and methyl groups into carboxylic acid groups. The ester group would also be hydrolyzed under these conditions. The final product would be benzene-1,2,4-tricarboxylic acid. The benzylic position is particularly reactive due to the stability of the intermediate benzylic radical. pressbooks.pub

Radical Reactions and Photochemical Transformations Involving this compound

Radical Reactions:

The alkyl substituents on the benzene ring are susceptible to free radical reactions at their benzylic positions. The C-H bonds at the benzylic carbon (the -CH₂- of the ethyl group and the -CH₃ of the methyl group) are weaker than typical alkane C-H bonds and can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reactivity stems from the resonance stabilization of the intermediate benzylic radical. libretexts.orgalmerja.com

Photochemical Transformations:

Aromatic esters like methyl benzoate can undergo photochemical reactions. Upon UV irradiation, methyl benzoate can be excited to its singlet state, which can then participate in reactions such as: rsc.org

Hydrogen Abstraction: The excited ester can abstract a hydrogen atom from a suitable donor molecule.

[2+2] Cycloaddition: Reaction with olefins can lead to the formation of oxetanes.

These photochemical pathways provide routes to complex molecules that are not accessible through ground-state thermal reactions. rsc.org Carboxylic acid esters can also be involved in radical reactions initiated by photochemically promoted electron transfer. libretexts.org

Catalytic Transformations Mediated or Influenced by this compound

This section pertains to catalytic reactions where this compound is the substrate.

Catalytic Esterification/Transesterification: As mentioned in section 4.1, the formation and transesterification of the ester are typically acid- or base-catalyzed. uomustansiriyah.edu.iq Solid acid catalysts, such as those based on zirconium/titanium, have been developed for the synthesis of various methyl benzoates, showing good activity and reusability. researchgate.netmdpi.com

Catalytic Aminolysis: The reaction with amines can be accelerated using catalysts like DBU. scielo.br

Catalytic Reduction: The ester group can be reduced catalytically. For instance, the hydrodeoxygenation of methyl benzoate to toluene is achieved with iron-based catalysts. acs.orgacs.org

Ester Dance Reaction: An interesting palladium-catalyzed reaction has been reported where an ester group on an aromatic ring can translocate to an adjacent carbon atom. nih.gov This "ester dance" could potentially rearrange a substituted benzoate to a more thermodynamically stable regioisomer under specific catalytic conditions.

Computational and Theoretical Chemistry of Methyl 4 Ethyl 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional shape to the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to solve for the electron density and, from it, derive the molecule's properties.

Optimized Geometry: The first step in a DFT study is to find the molecule's lowest energy structure, known as the optimized geometry. This calculation determines the precise bond lengths, bond angles, and dihedral angles that correspond to a stable state of the molecule. For Methyl 4-ethyl-3-methylbenzoate, this would reveal the planarity of the benzene (B151609) ring and the preferred orientations of the methyl, ethyl, and methyl ester substituents.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table represents typical data obtained from a DFT/B3LYP geometry optimization. Actual values would be generated by a specific calculation.

Parameter Bond/Angle Predicted Value
Bond Length C=O 1.21 Å
C-O (ester) 1.35 Å
O-CH₃ (ester) 1.44 Å
C-C (ring avg.) 1.40 Å
Bond Angle O=C-O 124.5°
C-C-C (ring avg.) 120.0°
C-O-CH₃ 116.0°

| Dihedral Angle | C(ring)-C(ring)-C=O | ~20° |

Vibrational Frequencies: Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting data can be used to predict the molecule's infrared (IR) and Raman spectra, which are invaluable for experimental identification. Key predicted frequencies for this compound would include the C=O stretch of the ester group, C-H stretches of the aromatic ring and alkyl groups, and C-C ring vibrations.

Reaction Energetics: DFT is also employed to calculate the thermodynamic properties of reactions, such as the enthalpy of formation or the energy change during a chemical transformation like ester hydrolysis. This provides a theoretical prediction of whether a reaction is energetically favorable.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.edu This method quantifies electron density distribution and analyzes donor-acceptor interactions.

Charge Distribution: NBO analysis calculates the natural charges on each atom, offering insight into the molecule's electrostatic potential. In this compound, the oxygen atoms of the ester group are expected to carry the most negative charge, while the carbonyl carbon would be significantly positive, marking it as a primary site for nucleophilic attack.

Intermolecular Interactions and Charge Transfer: The analysis reveals stabilizing interactions within the molecule, such as hyperconjugation. This involves electron donation from a filled (donor) orbital to an empty (acceptor) orbital. For instance, interactions between the π orbitals of the benzene ring and the π* anti-bonding orbital of the carbonyl group (π -> π*) contribute to the molecule's electronic stability. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Table 2: Illustrative NBO Analysis E(2) Stabilization Energies (Illustrative Data) This table shows hypothetical donor-acceptor interactions and their stabilization energies calculated with NBO analysis.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
π (C1-C6) π* (C7=O8) ~5.5 Ring-Carbonyl Conjugation
LP (O9) π* (C7=O8) ~30.2 Lone Pair Delocalization

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher state. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would be centered on the electron-withdrawing methyl ester group, particularly the C=O bond. This distribution indicates that the ring is the likely site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Table 3: Predicted FMO Properties (Illustrative Data) This table represents typical data obtained from a DFT calculation for FMO analysis.

Parameter Energy (eV) Localization
HOMO -6.8 eV Benzene Ring
LUMO -1.5 eV Carbonyl Group (C=O)

| HOMO-LUMO Gap | 5.3 eV | - |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Electronic Transitions) and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational method and the experimental structure determination.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. The calculated shifts for the various protons and carbons in this compound would allow for a direct assignment of peaks in an experimental spectrum.

IR Frequencies: As mentioned in section 5.1.1, calculated vibrational frequencies correspond to peaks in an IR spectrum. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be adjusted using a scaling factor to achieve excellent agreement with experimental spectra. nih.gov

UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption. The calculation predicts the wavelength of maximum absorption (λ_max) and the corresponding orbital transitions, typically π -> π* transitions for aromatic compounds like this one.

Table 4: Comparison of Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates how calculated spectroscopic data would be compared to experimental measurements.

Spectrum Parameter Calculated Value Experimental Value
¹³C NMR C=O Chemical Shift 167.5 ppm 166.9 ppm
¹H NMR O-CH₃ Chemical Shift 3.88 ppm 3.85 ppm
IR C=O Stretch 1755 cm⁻¹ (scaled) 1720 cm⁻¹

| UV-Vis | λ_max | 245 nm | 242 nm |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation treats atoms as classical particles and uses a force field to calculate their movements based on interactions.

For this compound, an MD simulation could be used to explore its conformational landscape, such as the rotation of the ethyl and methyl ester groups relative to the benzene ring. Furthermore, by placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences its structure and dynamics. acs.org This provides insight into solvation energies and the preferred conformation of the molecule in a realistic chemical environment, which is crucial for understanding its behavior in solution.

Elucidation of Reaction Mechanisms via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. For a reaction involving this compound, such as its base-catalyzed hydrolysis, DFT can be used to locate the structures of the reactants, products, and any intermediates.

Crucially, this method allows for the calculation of the high-energy transition state (TS) that connects them. The energy of the TS determines the activation energy barrier of the reaction. To confirm that a calculated TS is correct, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway downhill from the transition state, ensuring that it smoothly connects the reactant complex on one side to the product complex on the other. acs.org This provides a complete, step-by-step energetic and structural profile of the reaction mechanism, revealing details that are often impossible to observe experimentally.

Methyl 4 Ethyl 3 Methylbenzoate As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Utilization as a Precursor in Multi-Step Synthesis of Structurally Complex Molecules

While specific examples of the use of methyl 4-ethyl-3-methylbenzoate in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds and advanced materials. The synthesis of related compounds, such as ethyl 4-amino-3-methylbenzoate, highlights the general strategies that can be employed to construct such substituted benzoates. The synthesis of ethyl 4-amino-3-methylbenzoate, for instance, involves the ortho-alkylation of an aniline (B41778) derivative, demonstrating a method to introduce substituents adjacent to an existing functional group. orgsyn.org

The core structure of this compound can be assembled through various synthetic routes, including the esterification of 4-ethyl-3-methylbenzoic acid with methanol (B129727). The synthesis of the corresponding acid can be achieved through methods like Friedel-Crafts acylation followed by reduction and oxidation, or through cross-coupling reactions to introduce the ethyl and methyl groups onto a benzoic acid precursor.

Once synthesized, this compound can serve as a key intermediate. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or alcohols. The aromatic ring itself can undergo further electrophilic substitution reactions, with the existing substituents directing the position of incoming groups. The methyl and ethyl groups also offer sites for free-radical or oxidative functionalization.

Application as a Scaffold for Chemical Diversification and Library Generation

The structure of this compound is well-suited for use as a scaffold in the generation of chemical libraries for drug discovery and material science. A chemical library is a collection of diverse, but structurally related, compounds. By systematically modifying the different parts of the this compound molecule, a large number of analogs can be synthesized.

The diversification of the this compound scaffold can be achieved through several approaches:

Modification of the Ester Group: The methyl ester can be converted into a wide range of other esters by transesterification, or into amides by reaction with various amines. This allows for the introduction of a diverse set of functional groups and the modulation of properties such as solubility and hydrogen bonding capacity.

Functionalization of the Aromatic Ring: The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation. The positions of these substitutions will be directed by the existing alkyl groups.

Modification of the Alkyl Groups: The benzylic positions of the methyl and ethyl groups are susceptible to radical halogenation, which can then be followed by nucleophilic substitution to introduce a variety of functional groups.

Below is an interactive data table illustrating potential diversification points on the this compound scaffold.

Scaffold Position Potential Modification Resulting Functional Group Potential for Further Reaction
C1 (Ester)HydrolysisCarboxylic AcidAmide coupling, reduction to alcohol
C1 (Ester)AminolysisAmideN-alkylation, further functionalization of the amine
Aromatic RingNitrationNitro-substituted benzoate (B1203000)Reduction to amine, further substitution
Aromatic RingHalogenationHalogen-substituted benzoateCross-coupling reactions (e.g., Suzuki, Heck)
C3-Methyl GroupRadical HalogenationBromomethyl derivativeNucleophilic substitution, Wittig reaction
C4-Ethyl GroupRadical HalogenationBromoethyl derivativeNucleophilic substitution, elimination

Integration into Advanced Organic Synthesis Methodologies (e.g., Protecting Group Chemistry, Organometallic Reactions)

This compound can be integrated into advanced organic synthesis methodologies, particularly in the context of protecting group chemistry and organometallic reactions.

Protecting Group Chemistry:

The methyl ester group in this compound can itself be considered a protecting group for the corresponding carboxylic acid. synarchive.com Carboxylic acids are often reactive under conditions used to modify other parts of a molecule. By converting the carboxylic acid to a methyl ester, its reactivity is masked, allowing for transformations to be carried out on other parts of the molecule. The methyl ester is generally stable to a range of reaction conditions but can be selectively removed (deprotected) by hydrolysis under acidic or basic conditions to regenerate the carboxylic acid. uchicago.edu

Organometallic Reactions:

The aromatic ring of this compound, particularly if further functionalized with a halogen, can be a substrate for a variety of organometallic cross-coupling reactions. For example, if a bromo or iodo substituent is introduced onto the aromatic ring, it can participate in reactions such as:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a substituted alkyne.

These reactions are powerful tools for the construction of complex molecular architectures and would allow for the elaboration of the this compound core into a wide array of more complex structures. For instance, palladium-catalyzed cross-coupling reactions using an air-stable trimethylaluminum (B3029685) source have been demonstrated for the preparation of ethyl 4-methylbenzoate, a structurally related compound. orgsyn.org This methodology could potentially be adapted for the synthesis of this compound or for its further functionalization.

Development of Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Ethyl 3 Methylbenzoate

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Quantitative Analysis in Chemical Matrices

Chromatographic techniques are the cornerstone for the purity assessment and quantitative analysis of Methyl 4-ethyl-3-methylbenzoate. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For benzoate (B1203000) esters, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.comresearchgate.net In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comoup.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. oup.com The method's performance can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Gas Chromatography (GC) is highly suitable for volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. A flame ionization detector (FID) is often used for quantification due to its high sensitivity to organic compounds and a wide linear range. For purity assessment, a high-resolution capillary column is employed to separate the main compound from any impurities. The NIST Chemistry WebBook provides GC data for related compounds like ethyl m-methylbenzoate, which can serve as a reference for method development. nist.gov

Below is an illustrative data table summarizing typical parameters for HPLC and GC analysis of aromatic esters, which would be applicable to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netCapillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile Phase/Carrier Gas Acetonitrile/Water gradient sielc.comHelium or Nitrogen
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV-Vis or Diode Array Detector (DAD)Flame Ionization Detector (FID)
Injection Volume/Mode 10-20 µL1 µL (split/splitless)
Temperature Ambient or controlled column oven (e.g., 30-40 °C)Temperature-programmed oven (e.g., 50-250 °C)
Typical Retention Time Dependent on specific method parametersDependent on specific method parameters
Limit of Detection (LOD) ng rangepg range
Limit of Quantification (LOQ) ng-µg rangepg-ng range

Hyphenated Techniques (e.g., GC-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)) for Trace Analysis and Elucidating Chemical Transformation Products

For trace-level analysis and the identification of unknown transformation products, hyphenated techniques that couple chromatographic separation with mass spectrometric detection are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint." This allows for the unambiguous identification of this compound and its potential byproducts or degradation products. The NIST Mass Spectrometry Data Center has compiled mass spectra for numerous related compounds, which can be used for library matching and structural elucidation. nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing compounds in complex matrices and for trace quantification. LC is used to separate the analyte of interest, which is then introduced into the mass spectrometer. eurl-pesticides.eu Techniques like electrospray ionization (ESI) are commonly used to generate ions from the eluting compounds. rsc.org Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and then detecting a specific daughter ion. This technique, known as selected reaction monitoring (SRM), is highly effective for quantifying trace amounts of a compound in the presence of significant background interference. eurl-pesticides.eu

The following table presents a summary of the capabilities of these hyphenated techniques for the analysis of this compound.

TechniquePrimary ApplicationKey Advantages
GC-MS Identification of volatile and semi-volatile compounds, purity analysis, and elucidation of transformation products.High chromatographic resolution, extensive spectral libraries for identification. nist.govnist.gov
LC-MS/MS Trace quantitative analysis in complex matrices, analysis of less volatile or thermally labile transformation products.High sensitivity and selectivity, suitable for a wide range of compounds. eurl-pesticides.eu

Spectrophotometric and Electrochemical Detection Methods for High-Sensitivity Analysis

While chromatographic methods are the most common, spectrophotometric and electrochemical methods can also be developed for high-sensitivity analysis, particularly in specific applications or when chromatographic instrumentation is not available.

UV-Visible Spectrophotometry can be used for the quantification of this compound in solutions where it is the primary absorbing species. The method is based on Beer-Lambert's law, which relates the absorbance of light to the concentration of the analyte. The aromatic nature of the compound results in significant UV absorbance, with a maximum absorption wavelength (λmax) that can be determined by scanning a solution of the pure compound. rsc.org While simple and cost-effective, this method lacks the selectivity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Electrochemical Detection methods, when coupled with techniques like HPLC, can offer very high sensitivity for electroactive compounds. While benzoate esters themselves are not typically electroactive at standard potentials, derivatization to introduce an electroactive functional group could enable their detection by this method. Alternatively, if a transformation product of this compound is electroactive, electrochemical detectors could be employed for its selective analysis.

Chiral Resolution Techniques for Enantiomeric Purity Analysis (if applicable to chiral analogues)

This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image (enantiomer) and therefore does not exhibit optical activity. As a result, chiral resolution techniques are not applicable for the analysis of its enantiomeric purity.

However, if chiral analogues of this compound were to be synthesized, for instance, by introducing a chiral center in the ethyl group or elsewhere in the molecule, then chiral resolution techniques would be necessary to separate and quantify the enantiomers. In such a hypothetical scenario, the following techniques could be employed:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate volatile enantiomers.

Capillary Electrophoresis (CE): This technique can also be adapted for chiral separations by adding a chiral selector to the background electrolyte.

For any potential chiral analogues, the development of such methods would be crucial for understanding their stereospecific properties and for ensuring enantiomeric purity.

Future Research Directions and Emerging Avenues for Methyl 4 Ethyl 3 Methylbenzoate Research

Exploration of Novel and Sustainable Synthetic Routes

The classical synthesis of benzoate (B1203000) esters like Methyl 4-ethyl-3-methylbenzoate typically involves the Fischer esterification of the corresponding benzoic acid (4-ethyl-3-methylbenzoic acid) with methanol (B129727) in the presence of a strong acid catalyst. wikipedia.org While effective, this method often suffers from drawbacks such as the use of corrosive acids, generation of significant waste, and harsh reaction conditions. mdpi.com Future research should prioritize the development of more sustainable and efficient synthetic protocols.

A promising avenue lies in the application of solid acid catalysts. mdpi.comresearchgate.net Heterogeneous catalysts, such as those based on zirconia, titania, or supported metal oxides, offer advantages like reusability, reduced corrosion, and simplified product purification. mdpi.commdpi.com Research could focus on designing and screening a variety of solid acid catalysts to identify those with optimal activity and selectivity for the esterification of 4-ethyl-3-methylbenzoic acid. Key parameters to investigate would include catalyst composition, surface area, and acidity.

Furthermore, exploring greener reaction conditions is crucial. This could involve the use of microwave irradiation to accelerate the reaction and reduce energy consumption, or the investigation of solvent-free reaction systems. nih.gov The development of biocatalytic routes, employing enzymes like lipases, could also offer a highly selective and environmentally benign alternative to traditional chemical synthesis.

A comparative table of potential synthetic routes is presented below:

Synthetic Route Catalyst/Reagent Potential Advantages Research Focus
Solid Acid Catalysis Zirconia/Titania-based catalysts mdpi.commdpi.comReusability, reduced waste, milder conditionsCatalyst design, optimization of reaction parameters
Microwave-Assisted Synthesis Conventional acid or solid acidRapid heating, shorter reaction timesEnergy efficiency, yield optimization
Biocatalysis LipasesHigh selectivity, mild conditions, biodegradableEnzyme screening, reaction engineering
Flow Chemistry Packed-bed reactors with solid catalystsPrecise control, scalability, enhanced safetyReactor design, process optimization

Investigation of Untapped Reactivity and Potential Catalytic Roles

The reactivity of this compound is largely unexplored. The interplay of the electron-donating ethyl and methyl groups with the electron-withdrawing ester functionality presents an interesting electronic environment on the aromatic ring. Future studies should systematically investigate both the reactivity of the aromatic ring and the ester group.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could be explored to understand the directing effects of the existing substituents. wikipedia.org The results would provide valuable insights into the regioselectivity of such transformations and enable the synthesis of a wider range of functionalized derivatives.

The ester group itself can undergo various transformations. For instance, its reduction can yield the corresponding alcohol, (4-ethyl-3-methylphenyl)methanol, a potentially valuable building block. guidechem.com Hydrolysis of the ester would regenerate the carboxylic acid. wikipedia.org Additionally, the development of catalytic systems for the selective hydrogenation of the ester to the corresponding aldehyde could be a significant area of research, drawing parallels from studies on other methyl benzoate derivatives. mdpi.comrsc.org

There is also potential for this compound or its derivatives to act as ligands in organometallic catalysis. The oxygen atoms of the ester group could coordinate to metal centers, influencing the catalytic activity and selectivity of various transformations.

Advanced Computational Modeling for De Novo Design of Functionalized Benzoate Esters

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, density functional theory (DFT) and other computational methods can be employed to gain a deeper understanding of its electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. mdpi.comresearchgate.net

Such studies can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of synthetic strategies for new derivatives. wikipedia.org Furthermore, computational modeling can be used to screen virtual libraries of functionalized benzoate esters for desired properties, such as specific electronic or optical characteristics. researchgate.net This de novo design approach can accelerate the discovery of new molecules with tailored functionalities for specialized applications. For instance, by modeling the effect of different substituents on the electronic properties, it may be possible to design derivatives with enhanced nonlinear optical properties or specific liquid crystalline behavior. mdpi.com

Integration into Emerging Fields of Materials Science

The structural features of this compound make it an interesting candidate for applications in materials science, particularly in the synthesis of polymers and the development of liquid crystals.

Monomer in Polymer Synthesis

Benzoate esters can be incorporated into polymer backbones to impart specific properties. By functionalizing this compound with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, it can be used as a monomer in polymerization reactions. google.comresearchgate.net The resulting polymers could exhibit unique thermal, mechanical, or optical properties due to the presence of the substituted aromatic ring. Research in this area would involve the synthesis of the functionalized monomer and its subsequent polymerization, followed by characterization of the resulting polymer.

Potential Polymerizable Derivative Polymerization Method Potential Polymer Properties
Acryloyl-functionalized this compoundFree radical polymerizationEnhanced thermal stability, specific refractive index
Vinyl-functionalized this compoundVarious polymerization techniquesTunable mechanical properties

Components in Liquid Crystals

The rigid core of the benzene (B151609) ring combined with the potential for anisotropic interactions makes benzoate esters common components of liquid crystalline materials. academie-sciences.fruobasrah.edu.iqtandfonline.com The specific substitution pattern of this compound could influence the mesomorphic properties of liquid crystal mixtures. While the parent molecule itself is unlikely to be liquid crystalline, its derivatives, particularly those with long alkyl chains or other mesogenic groups, could exhibit liquid crystal phases. nih.gov Future work could involve the synthesis of such derivatives and the investigation of their phase behavior using techniques like polarized optical microscopy and differential scanning calorimetry. nih.gov

Design and Synthesis of New Derivatized Structures for Specialized Chemical Applications

The true potential of this compound may lie in its use as a scaffold for the synthesis of more complex, functional molecules. The existing substituents provide a starting point for a variety of chemical modifications.

For example, the methyl group could be functionalized via free-radical halogenation, followed by nucleophilic substitution to introduce a range of different functional groups. The aromatic ring itself can be further substituted to create polysubstituted benzene derivatives with unique electronic and steric properties. wikipedia.org

The synthesis of a library of derivatives based on the this compound core could lead to the discovery of compounds with interesting biological activities or applications as chemical probes or intermediates in the synthesis of fine chemicals. nih.govguidechem.com The systematic exploration of its chemical space is a key future direction that could unlock a wide range of applications.

Q & A

Basic Research Questions

Q. How can Methyl 4-ethyl-3-methylbenzoate be synthesized with high regioselectivity, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves esterification of 4-ethyl-3-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). To ensure regioselectivity, protecting groups may be employed during functionalization of the aromatic ring. Post-synthesis, purity is validated via GC (>95.0% purity thresholds, as per industrial standards ) and NMR (¹H/¹³C) to confirm substituent positions. High-resolution mass spectrometry (HRMS) further corroborates molecular weight (190.29 g/mol ).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR identifies methyl (δ ~2.3–2.5 ppm) and ester (δ ~3.8–3.9 ppm) groups, while ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and aromatic carbons.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX resolves the 3D structure. Anisotropic displacement parameters refine atomic positions, and ORTEP diagrams visualize electron density .

Q. How do reaction conditions influence the stability of this compound during functional group transformations?

  • Methodological Answer : Stability under oxidation/reduction varies:

  • Oxidation : Strong oxidants (e.g., KMnO₄) may degrade the ester moiety; milder conditions (e.g., meta-chloroperbenzoic acid) target ethyl/methyl groups selectively .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) preserves the ester but reduces substituents (e.g., nitro to amine in analogs ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example, the HOMO localizes electron density on the ethyl/methyl-substituted ring, favoring electrophilic attack at the para position to the ester group. Software like Gaussian or ORCA generates electrostatic potential maps, validated against experimental substituent effects in analogs .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies arise from tautomerism or dynamic processes (e.g., rotamers). Strategies include:

  • Variable-temperature NMR to identify slow-exchange conformers.
  • SC-XRD to unambiguously assign substituent positions (e.g., distinguishing methyl vs. ethyl groups ).
  • Cross-validation with IR (C=O stretch ~1720 cm⁻¹) and UV-Vis (π→π* transitions in aromatic systems).

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs of this compound?

  • Methodological Answer :

  • Modifications : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the 4-position to enhance binding to enzyme active sites .
  • Assays : Test analogs for inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Correlate logP (calculated via HPLC retention times ) with membrane permeability.

Q. What safety protocols are essential when handling this compound in synthetic workflows?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to limit airborne exposure (OSHA PEL guidelines ).
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular contact. Contaminated clothing must be laundered on-site to avoid cross-contamination .
  • Emergency Measures : Eyewash stations and showers must be accessible, as per ANSI Z358.1 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.